molecular formula C30H27N3O5S2 B2961072 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727688-95-1

2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2961072
CAS No.: 727688-95-1
M. Wt: 573.68
InChI Key: CIDMWUJIPLWSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, and a 5-methylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a carbonyl compound under acidic conditions to form the thieno[2,3-d]pyrimidin-4-one core.

    Introduction of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Moiety: This step involves the reaction of the thieno[2,3-d]pyrimidin-4-one core with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Addition of the 5-Methylfuran-2-yl Group: This step involves the reaction of the intermediate product with 5-methylfuran-2-carboxylic acid under basic conditions to introduce the 5-methylfuran-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed on the thieno[2,3-d]pyrimidin-4-one core to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and thiols.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrothieno[2,3-d]pyrimidin-4-one derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound has been studied for its potential as a bioactive molecule. It has shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and bioactivity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-one Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: These compounds share the same isoquinoline moiety but differ in the other parts of the molecule.

    5-Methylfuran-2-yl Derivatives: These compounds share the same furan moiety but differ in the other parts of the molecule.

Uniqueness

The uniqueness of 2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its combination of three distinct moieties: the thieno[2,3-d]pyrimidin-4-one core, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, and the 5-methylfuran-2-yl group. This unique combination imparts the compound with distinct chemical and biological properties, making it a valuable molecule for scientific research and drug development.

Properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O5S2/c1-18-9-10-23(38-18)22-16-39-28-27(22)29(35)33(21-7-5-4-6-8-21)30(31-28)40-17-26(34)32-12-11-19-13-24(36-2)25(37-3)14-20(19)15-32/h4-10,13-14,16H,11-12,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMWUJIPLWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.